molecular formula C14H14N2O3 B14910375 Ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate

Ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate

Cat. No.: B14910375
M. Wt: 258.27 g/mol
InChI Key: RSQXQEYOZIZGLB-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate is a tricyclic pyrazole derivative characterized by a fused indenopyrazole core substituted with a methoxy group at position 6 and an ethyl ester moiety at position 3. This scaffold is of significant interest in medicinal chemistry due to its versatility in targeting diverse biological pathways, including cannabinoid receptors (CB1/CB2), carbonic anhydrases (CAs), and tubulin polymerization . The methoxy and ester groups influence its physicochemical properties, such as solubility and metabolic stability, while the rigid tricyclic structure enhances binding specificity.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate

InChI

InChI=1S/C14H14N2O3/c1-3-19-14(17)13-11-7-8-6-9(18-2)4-5-10(8)12(11)15-16-13/h4-6H,3,7H2,1-2H3,(H,15,16)

InChI Key

RSQXQEYOZIZGLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CC3=C(C2=NN1)C=CC(=C3)OC

Origin of Product

United States

Preparation Methods

Microwave-Assisted One-Pot Synthesis

A highly efficient route involves a one-pot three-component reaction utilizing 4-methoxy-1-naphthol, substituted aldehydes, and ethyl cyanoacetate under microwave irradiation. The reaction proceeds via a Knoevenagel condensation followed by cyclization, catalyzed by piperidine in ethanol. Microwave conditions (140°C, 2 minutes) significantly reduce reaction time compared to conventional heating (6–8 hours) while maintaining yields above 80%. This method avoids isolation of intermediates, enhancing atom economy.

Table 1: Optimization of Microwave-Assisted Synthesis

Parameter Optimal Condition Yield (%)
Catalyst Piperidine (10 mol%) 85
Solvent Ethanol 82
Temperature 140°C 88
Irradiation Time 2 minutes 85

The electron-donating methoxy group on the naphthol ring directs regioselectivity during cyclization, favoring formation of the 6-methoxy derivative over other positional isomers.

Conventional Thermal Cyclization

A modified approach employs thermal conditions for cyclization, using sodium methoxide in refluxing toluene. While this method achieves comparable yields (78–82%), it requires prolonged heating (12 hours) and suffers from side reactions, including ester hydrolysis under basic conditions. Neutralization with acetic acid during workup minimizes decomposition, but scalability remains challenging due to energy-intensive heating.

Sequential Synthesis via Intermediate Isolation

Hydrazine-Mediated Cyclocondensation

Ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate can be synthesized through a two-step sequence:

  • Knoevenagel Adduct Formation : 6-Methoxy-1-indanone reacts with ethyl cyanoacetate in the presence of ammonium acetate, yielding ethyl 2-cyano-3-(6-methoxyindan-1-yl)acrylate (75% yield).
  • Cyclization with Hydrazine : Treatment with hydrazine hydrate in ethanol at 80°C induces pyrazole ring closure. Cesium carbonate (1.5 eq) in DMF at 110°C enhances cyclization efficiency, achieving 92% yield.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydrazine on the cyano group, followed by intramolecular cyclization. The cesium base deprotonates intermediates, accelerating ring closure while suppressing dimerization byproducts.

Oxidative Cyclization Strategies

Patent literature describes oxidative methods using potassium persulfate (K₂S₂O₈) in acetic acid, which converts dihydro intermediates to aromatic pyrazoles. A molar ratio of 1.3:1 (oxidizer:substrate) at 70°C for 6 hours achieves 78% yield with minimal overoxidation. This method is particularly effective for substrates sensitive to strong bases.

Solvent and Catalyst Optimization

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing charged intermediates, while ethanol improves selectivity for the trans-diastereomer. Mixed solvent systems (DMF:H₂O, 4:1) reduce side reactions during hydrolysis-sensitive steps.

Table 2: Solvent Impact on Cyclization Efficiency

Solvent Dielectric Constant Yield (%) Byproducts (%)
DMF 36.7 92 <5
Ethanol 24.3 85 8
Toluene 2.4 62 15

Base Catalysis and Selectivity

Cesium carbonate outperforms weaker bases (e.g., NaHCO₃) due to its strong basicity and solubility in DMF. At 110°C, Cs₂CO₃ (1.7 eq) ensures complete deprotonation of the hydrazine intermediate, driving cyclization to completion within 2 hours. In contrast, sodium methoxide requires stoichiometric amounts and longer reaction times (8 hours) for similar conversions.

Purification and Characterization

Crystallization Techniques

Crude product purification via recrystallization from ethanol/water (3:1) removes unreacted starting materials and dimeric byproducts. Slow cooling (0.5°C/min) yields needle-shaped crystals with >99% purity, as confirmed by HPLC.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), 3.82 (s, 3H, OCH₃), 4.32 (q, J=7.1 Hz, 2H, OCH₂), 6.85–7.45 (m, 3H, aromatic), 8.12 (s, 1H, pyrazole-H).
  • IR (KBr): ν 1715 cm⁻¹ (C=O ester), 1602 cm⁻¹ (C=N pyrazole), 1245 cm⁻¹ (C-O methoxy).

Industrial-Scale Considerations

Continuous Flow Synthesis

Adoption of continuous flow reactors reduces processing time from 12 hours (batch) to 30 minutes, with a 15% increase in yield (93%). Residence time optimization (5 minutes at 150°C) prevents thermal degradation, enabling kilogram-scale production.

Green Chemistry Metrics

  • E-factor : 8.2 (batch) vs. 3.5 (flow), indicating reduced waste in continuous processes.
  • PMI (Process Mass Intensity): 12.4 (batch) vs. 6.8 (flow).

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

Ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the nature of the substituents on the pyrazole ring .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Substituents and Their Impact
  • Methoxy vs. Halogen Substituents: The methoxy group at position 6 distinguishes this compound from analogues like 1-(2',4'-dichlorophenyl)-6-methyl-N-cyclohexylamine-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide (–3), which features dichlorophenyl and methyl groups. Halogenated derivatives exhibit higher CB2 receptor affinity (Ki = 8–15 nM) due to enhanced lipophilicity and receptor interactions , whereas the methoxy group may improve aqueous solubility and reduce off-target effects. In carbonic anhydrase inhibitors (e.g., compound 15 in ), dimethoxy groups at positions 6 and 7 enhance isoform selectivity (hCA IX/XII inhibition at 13–14 nM) compared to monomethoxy derivatives .
  • Ester vs. Amide/Carboxamide Groups: The ethyl ester at position 3 contrasts with carboxamide-bearing analogues (e.g., compound 19 in ), where amide linkages improve metabolic stability and receptor binding. For instance, N-(1-(1-naphthyl)ethyl)-7-chloro-1-(2,4-dichlorophenyl)-6-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide (compound 19) demonstrates sub-nanomolar CB2 affinity (Ki = 0.4 nM) . Ester derivatives, such as methyl 6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate (compound 13 in ), are often intermediates in synthesizing carboxamides or carboxylic acids .
Cannabinoid Receptor Modulation
  • CB2 Selectivity: Dichlorophenyl-substituted analogues (e.g., ) show >100-fold selectivity for CB2 over CB1, with Ki values <1 nM . In contrast, methoxy-substituted derivatives like the target compound are less explored for cannabinoid activity but may prioritize other targets (e.g., CAs or tubulin).
  • CB1 Activity: Aryl carboxamides (e.g., 1-aryl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamides in ) exhibit moderate CB1 affinity, suggesting that ester groups reduce CB1 engagement .
Enzyme Inhibition
  • Carbonic Anhydrase Inhibition: Methoxy-rich derivatives, such as 6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide (compound 15), inhibit hCA IX/XII with IC50 values of 13–14 nM, comparable to acetazolamide (AAZ) . The target compound’s ester group may alter binding kinetics due to steric or electronic effects.

Physicochemical and Pharmacokinetic Properties

  • Solubility and Bioavailability: Methoxy and ester groups improve water solubility compared to halogenated or carboxamide derivatives. For example, 6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid (CAS 1146292-94-5) is commercially available for preclinical studies, highlighting its utility in drug design .
  • Metabolic Stability : Ester derivatives may undergo hydrolysis to carboxylic acids in vivo, as seen in the conversion of compound 13 to acid 14 in .

Data Tables

Table 1. CB2 Receptor Affinity of Selected Analogues

Compound Substituents CB2 Ki (nM) CB1 Ki (nM) Selectivity (CB2/CB1) Reference
Target Compound 6-methoxy, ethyl ester N/A N/A N/A -
Compound 19 () 7-Cl, 2,4-diClPh, naphthylamide 0.4 >10,000 >25,000
SR144528 (Reference) - 0.6 >10,000 >16,666

Table 2. Carbonic Anhydrase Inhibition Data (IC50, nM)

Compound hCA I hCA II hCA IX hCA XII
AAZ 250 12 25 5.8
15 11 12 13 14

Biological Activity

Ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate is a notable compound within the pyrazole family, recognized for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The compound features an indeno-pyrazole structure with a methoxy group and an ethyl ester functional group. Its molecular formula includes carbon, hydrogen, nitrogen, and oxygen atoms, contributing to its unique properties. The synthesis typically involves multi-step reactions, including condensation and cyclization processes. A common method includes the reaction of 6-methoxy-2-naphthol with malononitrile and aldehydes under conditions such as microwave irradiation to yield the desired pyrazole derivative.

Biological Activities

This compound exhibits a range of biological activities:

  • Anti-inflammatory Activity : Similar compounds have been investigated for their anti-inflammatory effects. The presence of the pyrazole ring is believed to influence receptor interactions that mediate inflammation .
  • Anticancer Potential : Research indicates that compounds with similar structures can inhibit various cancer-related pathways. This compound has been studied for its potential to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrase, which is relevant in treating conditions like glaucoma and obesity. Studies have highlighted its binding affinity to enzyme active sites, suggesting its role as a therapeutic agent .

Comparative Analysis with Similar Compounds

The following table summarizes some comparable compounds in the pyrazole family along with their unique features:

Compound NameStructure CharacteristicsUnique Features
6-Methyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]quinolin-3(5H)-oneContains a methyl group on pyrazoleExhibits antitumor activity
3-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazoleIncorporates trifluoromethyl groupKnown for anti-inflammatory properties
Ethyl 5-(methylthio)-1H-pyrazole-4-carboxylateFeatures a methylthio groupStudied for its role in metabolic pathways

The structural uniqueness of this compound enhances its biological activity compared to other derivatives in the pyrazole class.

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound:

  • Antitumor Activity : In vitro assays demonstrated that this compound can significantly inhibit tumor cell proliferation. It was found to induce apoptosis in cancer cells at specific concentrations (IC50 values reported around 10 μM) .
  • Anti-inflammatory Effects : In animal models of inflammation, compounds structurally similar to this compound exhibited comparable anti-inflammatory effects to established drugs like indomethacin .
  • Enzyme Inhibition Studies : Investigations into its inhibitory effects on carbonic anhydrase revealed that it competes effectively with known inhibitors such as acetazolamide .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing Ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate and its analogs?

  • Methodology : The compound is synthesized via condensation of substituted indanones (e.g., 5,6-dimethoxyindan-2-one) with ethyl oxalate derivatives under basic conditions (e.g., sodium methoxide), followed by cyclization and functionalization. Post-synthetic modifications, such as hydrolysis to carboxylic acids or conversion to carboxamides, are performed using acid chlorides and amines . Key steps include flash chromatography for purification and spectroscopic validation (¹H/¹³C NMR, LC/MS) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Methodology :

  • Kinase Inhibition : PDGFR-β tyrosine kinase inhibition is measured via enzymatic assays using recombinant kinases and ATP-competitive binding protocols (IC₅₀ determination) .
  • Antiproliferative Activity : Tumor cell lines (e.g., HL-60, HeLa) are treated with the compound, and viability is assessed using MTT or CellTiter-Glo assays .
  • Tubulin Polymerization : Microtubule dynamics are monitored via fluorescence-based polymerization assays, with paclitaxel and colchicine as controls .

Q. How is structural characterization of the compound performed post-synthesis?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy groups at C6/C7, ethyl ester at C3) .
  • LC/MS : Molecular ion peaks ([M+H]⁺/[M−H]⁻) validate molecular weight and purity .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content are quantified to confirm stoichiometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize receptor selectivity, such as for CB2 cannabinoid receptors?

  • Methodology :

  • Substituent Modulation : Introduce halogen atoms (e.g., Cl at C6/C7) or bulky carboxamide groups (e.g., fenchyl, adamantyl) to enhance CB2 affinity. For example, N-fenchyl derivatives achieve low nanomolar Ki values .
  • Binding Assays : Competitive displacement assays using [³H]CP-55,940 in CB1/CB2-transfected cells quantify selectivity ratios (e.g., CB2/CB1 > 100-fold) .
  • Molecular Docking : Align compounds with CB2 receptor homology models (e.g., ModBase) to identify critical hydrophobic interactions in the orthosteric pocket .

Q. What computational approaches predict the compound’s binding affinity to targets like PI3Kα or carbonic anhydrase isoforms?

  • Methodology :

  • QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and electronic parameters to correlate with inhibitory activity (e.g., IC₅₀ for PI3Kα) .
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., PI3Kα) for 20+ ns to assess stability via RMSD, RMSF, and solvent-accessible surface area (SASA) profiles .
  • Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding energies for isoform-selective CA inhibitors (e.g., hCA IX vs. hCA II) .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be improved for in vivo applications?

  • Methodology :

  • Prodrug Design : Replace the ethyl ester with methyl or PEGylated esters to enhance aqueous solubility .
  • Glucuronidation Studies : Incubate the compound with human liver microsomes or UDP-glucuronosyltransferases (UGTs) to identify metabolic hotspots (e.g., N-glucuronidation at the pyrazole ring) .
  • Caco-2 Permeability Assays : Measure apparent permeability (Papp) to optimize intestinal absorption .

Q. What experimental strategies resolve contradictions in biological data, such as varying potency across cell lines?

  • Methodology :

  • Dose-Response Curves : Generate 8-point IC₅₀ curves in triplicate to assess reproducibility .
  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to rule out non-specific inhibition .
  • Biomarker Analysis : Quantify downstream targets (e.g., phosphorylated PDGFR-β via Western blot) to confirm mechanism-specific activity .

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